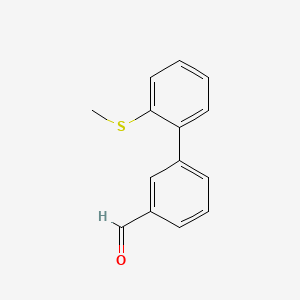
3-(2-Methylsulfanylphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylsulfanylphenyl)benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 2-methylsulfanylphenylboronic acid with benzaldehyde under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes. For instance, the synthesis of functionalized benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which is then subjected to cross-coupling with organometallic reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylsulfanylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3-(2-Methylsulfanylphenyl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe for investigating cellular processes .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-(2-Methylsulfanylphenyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or modulate signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function .
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylsulfanyl group.
2-Hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde: A hydroxylated derivative with additional functional groups
Uniqueness: 3-(2-Methylsulfanylphenyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Propriétés
Formule moléculaire |
C14H12OS |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
3-(2-methylsulfanylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
Clé InChI |
RBSCZMKLQKFZMS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


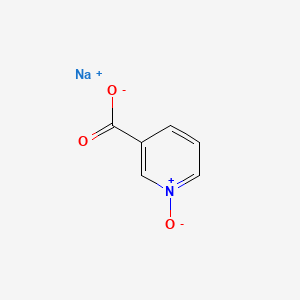
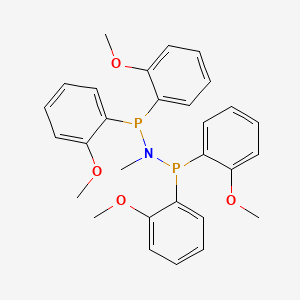

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
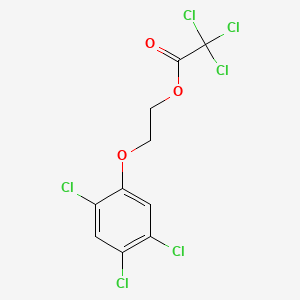
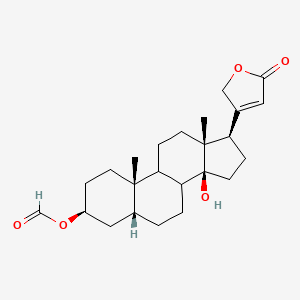
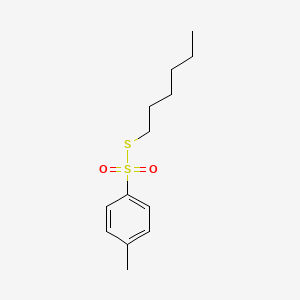
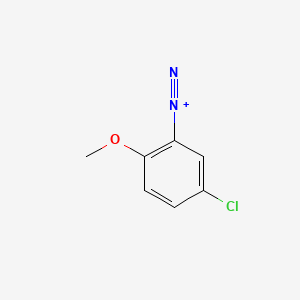
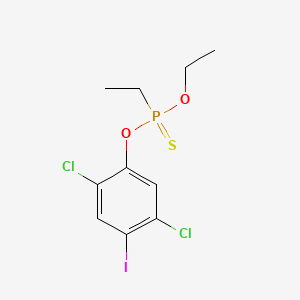
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

